2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid
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Overview
Description
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole and pyridine rings.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetic acid
- 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]butanoic acid
- 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]pentanoic acid
Uniqueness
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H11N5O2 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C10H11N5O2/c1-6(10(16)17)8-3-4-9(12-7(8)2)15-5-11-13-14-15/h3-6H,1-2H3,(H,16,17) |
InChI Key |
IYOCUVQGHGDSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2C=NN=N2)C(C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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